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Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by

the U.S. Food and Drug Administration (FDA) for clinical use since 1959.[1] It is a water-

soluble, amphiphilic tricarbocyanine dye with a molecular weight of 774.96 Da.[1] In blood,

approximately 98% of ICG rapidly binds to plasma proteins, primarily albumin. This binding is

crucial for its pharmacokinetic profile and its applications in imaging. ICG is almost exclusively

eliminated by the liver into the biliary tree in an unconjugated form, with a short plasma half-life

of about 3 to 4 minutes in humans.[1][2]

The key feature of ICG for in vivo imaging is its optical properties. It absorbs and emits light in

the near-infrared spectrum (750–950 nm), a range where biological tissues have minimal

absorbance and autofluorescence.[1][3] This "NIR window" allows for deeper tissue penetration

of light and higher signal-to-background ratios compared to fluorophores in the visible

spectrum, making ICG an excellent agent for a variety of in vivo imaging applications.[4][3]

Applications in In Vivo Imaging
ICG's properties make it a versatile tool for real-time, non-invasive visualization of biological

processes. Key applications include:
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Tumor Imaging: ICG passively accumulates in solid tumors through the Enhanced

Permeability and Retention (EPR) effect.[5][6] The leaky blood vessels and poor lymphatic

drainage characteristic of many tumors allow the ICG-albumin complex to extravasate and

be retained within the tumor microenvironment, enabling clear delineation of tumors from

surrounding healthy tissue.[5][7] This is particularly useful for fluorescence-guided surgery to

identify tumor margins.[8]

Lymphatic System Mapping: When injected intradermally or subcutaneously, ICG is taken up

by lymphatic vessels, allowing for real-time visualization of lymphatic drainage pathways and

the identification of sentinel lymph nodes (SLNs).[9][10][11] This application is critical in

oncology for staging cancer and guiding lymph node biopsies.[12][13]

Angiography: Due to its confinement within the vascular compartment after intravenous

injection, ICG is widely used to assess blood flow and vessel perfusion in various organs,

including the retina, choroid, and heart.[1][12]

Photoacoustic Imaging: As a chromophore with strong absorption in the NIR range, ICG can

be used as a contrast agent in photoacoustic imaging, an emerging hybrid imaging modality

that combines light and sound for high-resolution deep-tissue imaging.[1]

Quantitative Data Summary
The following tables summarize the key properties and pharmacokinetic parameters of

Indocyanine Green.

Table 1: Physicochemical and Optical Properties of Indocyanine Green (ICG)
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Property Value Reference

Molecular Weight 774.96 Da [1]

Formula C₄₃H₄₇N₂NaO₆S₂ N/A

Excitation Peak (in blood) ~760-800 nm [1][2][3]

Emission Peak (in blood) ~820-830 nm [1][2][3]

Plasma Protein Binding ~98% (primarily albumin) [12]

Solubility Water Soluble [4]

Table 2: Pharmacokinetic Parameters of ICG

Parameter Species Value Reference

Plasma Half-life Human 3-4 minutes [2]

Plasma Half-life Animal Models 120-240 seconds [1]

Primary Route of

Elimination
Human/Animal

Hepatic metabolism

and biliary excretion
[1][2]

LD₅₀ (Lethal Dose,

50%)
Animal Study 80 mg/kg [1]

Table 3: Example Tumor-to-Background Ratios (TBR) in a Murine Model

ICG Dose Time Post-Injection
Tumor-to-
Background Ratio
(TBR)

Reference

< 5 mg/kg Various < 2.0 [8]

5 mg/kg - 10 mg/kg Various 2.1 - 8.0 [8]

5 mg/kg 24 hours
14.1 (Tumor-to-Blood

Ratio)
[5]
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Experimental Protocols
Protocol 1: Tumor Imaging in a Murine Model via the
EPR Effect
This protocol describes the use of ICG for imaging solid, non-hepatic tumors in a subcutaneous

mouse model.

Materials:

Indocyanine Green (ICG) powder

Sterile Water for Injection or Phosphate-Buffered Saline (PBS)

Tumor-bearing mice (e.g., subcutaneous xenografts on the flank)

Anesthesia (e.g., isoflurane)

In vivo NIR fluorescence imaging system (e.g., IVIS, Pearl Imager)

Syringes and needles (e.g., 30-gauge)

Procedure:

ICG Solution Preparation:

Aseptically prepare a stock solution of ICG. For example, dissolve ICG powder in sterile

water to a concentration of 1 mg/mL.

Further dilute the stock solution with sterile PBS to the final desired concentration for

injection. A common dose for optimal tumor imaging is 5 mg/kg.[8]

Protect the solution from light as ICG is light-sensitive. Prepare fresh before use.

Animal Preparation:

Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane (e.g., 2-

3% for induction, 1-2% for maintenance).
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Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.

Place the mouse on the imaging stage of the NIR imaging system. Maintain body

temperature with a warming pad.

ICG Administration:

Administer the prepared ICG solution via intravenous (IV) tail vein injection. The injection

volume will depend on the mouse's weight and the solution concentration (typically around

100-200 µL).

In Vivo Imaging:

Acquire a baseline (pre-injection) image of the mouse.

Begin acquiring fluorescence images immediately after injection and at various time points

(e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr, 48 hr).

Optimal tumor contrast is often achieved 24 hours post-injection, as circulating ICG has

cleared while the dye is retained in the tumor.[5][8]

Use appropriate excitation and emission filters for ICG (e.g., Excitation: ~760 nm,

Emission: ~830 nm). Set exposure time and other camera settings to avoid saturation

while maximizing signal.

Data Analysis:

Using the imaging system's software, draw regions of interest (ROIs) over the tumor and

an adjacent non-tumor background area (e.g., muscle).

Calculate the average fluorescence intensity for each ROI.

Determine the Tumor-to-Background Ratio (TBR) by dividing the mean fluorescence

intensity of the tumor ROI by that of the background ROI.

Protocol 2: Sentinel Lymph Node (SLN) Mapping in a
Rodent Model
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This protocol details the procedure for visualizing lymphatic drainage and identifying SLNs.

Materials:

Indocyanine Green (ICG) powder

Sterile Water for Injection or Saline

Healthy rats or mice

Anesthesia (e.g., isoflurane)

In vivo NIR fluorescence imaging system

Syringes and needles (e.g., 30-gauge)

Procedure:

ICG Solution Preparation:

Prepare a sterile solution of ICG at a concentration of approximately 1-2.5 mg/mL.[10]

Protect the solution from light and use it promptly after preparation.

Animal Preparation:

Anesthetize the animal as described in Protocol 1.

Shave the fur from the area of injection and the expected drainage basin to improve image

quality.

Position the animal in the imaging system.

ICG Administration:

Inject a small volume (e.g., 50-100 µL) of the ICG solution intradermally or subcutaneously

into the site of interest (e.g., footpad, peritumoral area).[10][11]

In Vivo Imaging:
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Begin acquiring images immediately after injection using the appropriate NIR filters.

The lymphatic vessels draining from the injection site should become visible within

seconds to minutes.

Continue imaging to track the fluorescent signal as it travels through the lymphatic

channels and accumulates in the draining sentinel lymph nodes. This typically occurs

within 3-5 minutes.[11]

Capture images at different time points to observe the full drainage pathway.

Data Analysis:

The primary analysis is the qualitative visualization of the lymphatic channels and the

localization of fluorescent "hot spots" corresponding to the SLNs.

The imaging system software can be used to create time-lapse videos to observe the

dynamic flow of ICG through the lymphatic system.

For quantitative analysis, ROIs can be drawn over the identified lymph nodes to measure

signal intensity over time.

Visualizations
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Caption: Experimental workflow for in vivo imaging with ICG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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